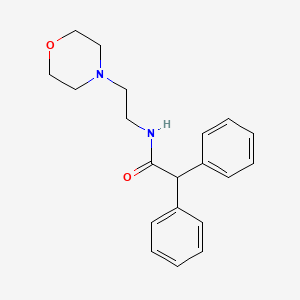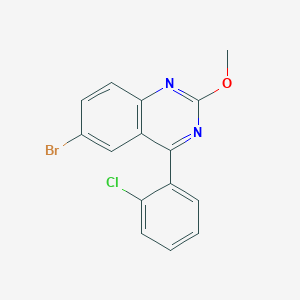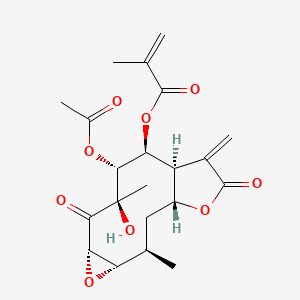![molecular formula C13H19N5O2 B3000058 N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide CAS No. 1226432-15-0](/img/structure/B3000058.png)
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of the compound N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, focusing on unique applications:
Biological Evaluation
These compounds have been screened against human recombinant alkaline phosphatase, including various tissue-specific forms such as human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP), indicating potential biological applications .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities. A molecular simulation study justified the potent in vitro antipromastigote activity of a related compound, which showed a desirable fitting pattern in the active site characterized by lower binding free energy .
Cancer Research
Compounds with pyrazole structures have been evaluated for their effects on various cancer cell lines, including the mammary gland breast cancer cell line (MCF-7), the human hepatocellular carcinoma cell line (HEPG-2), and the colon carcinoma cell line (HCT-116) .
Radiochemical Studies
New N4O2-donor acyclic chelators with pyrazolyl coordinating units have been synthesized for radiochemical studies, showing high in vivo stability and a favorable biodistribution profile in mice .
Catalytic Properties
Pyrazole-based ligands have been synthesized to evaluate their catalytic properties in oxidation reactions, demonstrating their potential use in various chemical processes .
Pharmaceutical Synthesis
Synthesis of New Derivatives
New derivatives of pyrazole-containing compounds have been synthesized to investigate their cytotoxic effects, contributing to the development of potential therapeutic agents .
Ligand Synthesis
Multidentate poly(pyrazolyl)methylbenzene ligands have been synthesized through an alkylation process, with applications in coordination chemistry and material science .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with various targets, leading to a range of biological activities . For instance, some pyrazole derivatives have shown potent antileishmanial activity, with one compound displaying superior antipromastigote activity that was significantly more active than standard drugs .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways . For instance, some pyrazole derivatives have demonstrated antileishmanial and antimalarial activities, indicating they may interact with the biochemical pathways of Leishmania and Plasmodium species .
Result of Action
Given the reported antileishmanial and antimalarial activities of some pyrazole derivatives , it can be inferred that this compound may exert significant effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-9-7-10(2)18(15-9)6-5-14-12(19)11-8-17(3)16-13(11)20-4/h7-8H,5-6H2,1-4H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEIYIAHTMEPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CN(N=C2OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2999976.png)

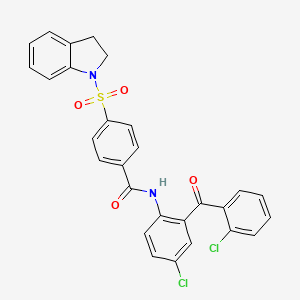
![4-oxo-N-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999983.png)
![6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2999984.png)
![Ethyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2999985.png)
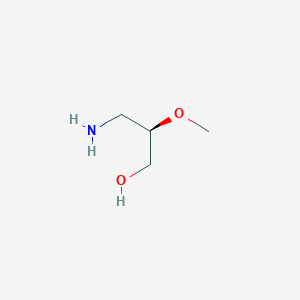
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2999987.png)
![[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol](/img/structure/B2999990.png)

